3,3-Bis(chloromethyl)oxetane

Catalog No.
S660978
CAS No.
78-71-7
M.F
C5H8Cl2O
M. Wt
155.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3-Bis(chloromethyl)oxetane

CAS Number

78-71-7

Product Name

3,3-Bis(chloromethyl)oxetane

IUPAC Name

3,3-bis(chloromethyl)oxetane

Molecular Formula

C5H8Cl2O

Molecular Weight

155.02 g/mol

InChI

InChI=1S/C5H8Cl2O/c6-1-5(2-7)3-8-4-5/h1-4H2

InChI Key

CXURGFRDGROIKG-UHFFFAOYSA-N

SMILES

C1C(CO1)(CCl)CCl

Canonical SMILES

C1C(CO1)(CCl)CCl

3,3-Bis(chloromethyl)oxetane is an organic compound classified as a chlorinated ether, with the chemical formula C5H8Cl2OC_5H_8Cl_2O and a molecular weight of approximately 155.022 g/mol. It is recognized for its role as an intermediate in the synthesis of poly(bis(azidomethyl)oxetane), a polymer being investigated for use in propellant binders for rocket fuels. Due to its hazardous nature, it is classified as an extremely hazardous substance in the United States, capable of causing kidney damage and other health issues upon exposure .

BCMO is classified as an extremely hazardous substance due to its health risks []. It can cause severe health problems upon inhalation, ingestion, or skin contact [].

  • Cyclization Reaction: It can be synthesized through the cyclization of pentaerythritol trichlorohydrin in the presence of a non-organic base like sodium hydroxide .
  • Formation of Poly(bis(azidomethyl)oxetane: This occurs when 3,3-bis(chloromethyl)oxetane reacts with sodium azide in an alkaline solution, often facilitated by tetrabutyl ammonium bromide as a phase transfer catalyst .
  • Polymerization: The compound can polymerize under acidic conditions, particularly when treated with phosphorous pentafluoride or other Lewis acids, leading to various polymer forms that exhibit thermoplastic properties .

The biological activity of 3,3-bis(chloromethyl)oxetane is primarily characterized by its toxicity. Acute exposure can result in symptoms such as headaches, dizziness, and gastrointestinal irritation. Prolonged exposure may lead to more severe conditions including allergic reactions and respiratory issues. The compound's potential carcinogenicity has also been noted in animal studies, emphasizing the need for caution when handling it .

Several methods exist for synthesizing 3,3-bis(chloromethyl)oxetane:

  • Cyclization of Pentaerythritol Trichlorohydrin: This method involves treating pentaerythritol trichlorohydrin with sodium hydroxide to yield the desired oxetane .
  • Reaction with Potassium Hydroxide: Another approach utilizes methanolic potassium hydroxide on pentaerythritol trichloride to produce 3,3-bis(chloromethyl)oxetane .

These methods highlight the compound’s versatility and potential for various applications in polymer chemistry.

The primary applications of 3,3-bis(chloromethyl)oxetane include:

  • Precursor for Energetic Polymers: It is used as an intermediate in the synthesis of poly(bis(azidomethyl)oxetane), which serves as a binder in rocket propellant formulations.
  • Research in Polymer Chemistry: Its unique properties make it a subject of study for developing new materials with specialized characteristics .

Interaction studies involving 3,3-bis(chloromethyl)oxetane focus on its reactivity with various nucleophiles and its polymerization behavior under different conditions. Research has shown that it can react with isocyanides under acidic catalysis, leading to diverse products depending on reaction conditions . Additionally, studies on its polymerization kinetics provide insights into optimizing conditions for producing high-performance polymers .

Several compounds share structural or functional similarities with 3,3-bis(chloromethyl)oxetane. Here are some notable examples:

Compound NameFormulaKey Characteristics
1,3-Bis(chloromethyl)oxetaneC5H8Cl2OSimilar chlorinated structure; used in different polymer applications.
Bis(2-chloroethyl)etherC4H8Cl2OChlorinated ether; used as a solvent and intermediate.
4-Chloro-4-methylpentan-2-oneC6H11ClOChlorinated ketone; used in organic synthesis processes.

Uniqueness of 3,3-Bis(chloromethyl)oxetane:
While these compounds share some functional characteristics, 3,3-bis(chloromethyl)oxetane's specific role as an energetic polymer precursor distinguishes it from others. Its unique reactivity profile and ability to form high-energy polymers make it particularly valuable in aerospace applications.

Physical Description

The monomer unit of a thermoplastic resin trademarked Penton.

Color/Form

Finely divided powder for coatings
Natural, black, or olive green molding powder.

XLogP3

1.1

Boiling Point

217 °F at 30 mm Hg (EPA, 1998)

Density

1.4

Melting Point

66 °F (EPA, 1998)

UNII

N12TP81ATK

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

78-71-7
25323-58-4

Associated Chemicals

Poly(3,3-bis-(chloromethyl)oxetane);25323-58-4

Wikipedia

3,3-bis(chloromethyl)oxetane

Methods of Manufacturing

... Full scale commercial introduction has never been realized. Since the monomer /of poly(3,3-bis-(chloromethyl)oxetane)/ requires a careful purification procedure and the synthesis requires several steps from pentaerythritol ... . /Poly(3,3-bis-(chloromethyl)oxetane)/

General Manufacturing Information

Oxetane, 3,3-bis(chloromethyl)-, homopolymer: INACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
Oxetane, 3,3-bis(chloromethyl)-: ACTIVE
Penton: Trademark for a thermoplastic resin derived from 3,3-bis(chloromethyl)oxetane ...
Poly(3,3-bis-(chloromethyl)oxetane) (PBCMO) was available commercially as Penton but it is no longer marketed. /Poly(3,3-bis-(chloromethyl)oxetane)/

Dates

Last modified: 08-15-2023

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